Substance P (5-11), asp(5,6)-mephe(8)- is a synthetic analogue of the naturally occurring neuropeptide Substance P, which is an undecapeptide composed of 11 amino acids. Substance P is classified as a member of the tachykinin family of neuropeptides and functions as a neurotransmitter and neuromodulator. It plays a crucial role in pain perception, inflammation, and various physiological processes. The specific analogue discussed here features modifications at positions 5, 6, and 8 of the peptide chain, which are designed to enhance its pharmacological properties, particularly in managing pseudo-allergic reactions and other inflammatory conditions .
The synthesis of Substance P (5-11), asp(5,6)-mephe(8)- typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The specific modifications at positions 5 (aspartic acid), 6 (aspartic acid), and 8 (methionine) are introduced during the synthesis process to optimize the compound's binding affinity and biological activity.
Technical details include:
The molecular structure of Substance P (5-11), asp(5,6)-mephe(8)- retains the characteristic undecapeptide framework of Substance P but incorporates specific modifications that alter its interaction with neurokinin receptors.
Key structural data includes:
The chemical reactivity of Substance P (5-11), asp(5,6)-mephe(8)- primarily involves its interaction with neurokinin receptors, particularly the neurokinin-1 receptor. Upon binding, it induces a series of intracellular signaling cascades that lead to various physiological responses.
Technical details regarding reactions include:
The mechanism of action for Substance P (5-11), asp(5,6)-mephe(8)- involves binding to the neurokinin-1 receptor located on various cell types. This binding triggers intracellular signaling pathways that result in:
Substance P (5-11), asp(5,6)-mephe(8)- exhibits several notable physical and chemical properties:
Substance P (5-11), asp(5,6)-mephe(8)- has potential applications in several scientific fields:
The peptide sequence of Substance P (5-11), asp(5,6)-mephe(8)- is documented as Asp-Asp-Phe-MePhe-Gly-Leu-Met-NH₂ with a molecular weight of 857.1 g/mol and molecular formula C₄₀H₅₆N₈O₁₁S [5]. This analogue represents a truncated form of native Substance P (SP), encompassing amino acid residues 5-11 of the full undecapeptide, with strategic substitutions at positions 5, 6, and 8. The modifications include:
Position 5-6: Substitution of the native Gln⁵-Gln⁶ residues with two aspartic acid (Asp) residues. This modification introduces significant negative charge and hydrophilicity to this region, potentially altering peptide-receptor interaction dynamics and electrostatic binding properties. The acidic side chains may influence hydrogen bonding patterns and receptor docking orientation compared to the native glutamine residues [4].
Position 8: Replacement of phenylalanine (Phe⁸) with N-methyl phenylalanine (MePhe). N-methylation of the peptide backbone at this position serves dual purposes: (1) it enhances resistance to proteolytic degradation by aminopeptidases through steric hindrance of the peptide bond, and (2) it induces conformational restriction that may favor specific bioactive conformations recognized by neurokinin receptors. This modification directly targets the highly conserved Phe-X-Gly-Leu-Met-NH₂ motif essential for tachykinin receptor activation [4] [9].
These targeted alterations produce a peptide with substantially different physicochemical properties while preserving the C-terminal domain essential for receptor recognition. The calculated isoelectric point shifts toward acidity due to the additional carboxyl groups, potentially influencing membrane permeability and biodistribution compared to the native peptide [5].
The asp(5,6)-mephe(8)- analogue belongs to the tachykinin peptide family characterized by the conserved C-terminal motif Phe-X-Gly-Leu-Met-NH₂, where X represents a variable amino acid that contributes to receptor subtype specificity. This family includes three primary mammalian ligands:
Table 1: Comparative Structural and Receptor Specificity of Mammalian Tachykinins
Tachykinin | Amino Acid Sequence | Primary Receptor | Gene Origin | Key Distinguishing Features |
---|---|---|---|---|
Substance P | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂ | NK1 (SP > NKA > NKB) | TAC1 | Full undecapeptide; potent vasodilator |
Neurokinin A (NKA) | His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂ | NK2 (NKA > NKB > SP) | TAC1 | Decapeptide; potent bronchoconstrictor |
Neurokinin B (NKB) | Asp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met-NH₂ | NK3 (NKB > NKA > SP) | TAC3 | Decapeptide; key role in reproduction |
SP (5-11) asp(5,6)-mephe(8)- | Asp-Asp-Phe-MePhe-Gly-Leu-Met-NH₂ | NK3 (Senktide-like) | Synthetic | Truncated analogue with engineered modifications |
The asp(5,6)-mephe(8)- analogue shares closest structural homology with Senktide (succinyl-Asp-Phe-MePhe-Gly-Leu-Met-NH₂), a well-characterized selective NK3 receptor agonist. Both peptides feature the critical N-methyl-Phe modification at position 8 and C-terminal hexapeptide structure. However, the asp(5,6)- analogue uniquely incorporates dual aspartate residues at positions 5-6 instead of the succinyl-Asp modification in Senktide. This structural variation likely influences receptor binding kinetics and functional selectivity between NK3 receptor subtypes across species [5] [9] [10].
Tachykinins exert biological effects through three G protein-coupled receptors (NK1R, NK2R, NK3R) with distinct tissue distributions and physiological roles. The structural modifications in asp(5,6)-mephe(8)- position it as a highly selective NK3 receptor agonist, mirroring the pharmacological profile of NKB rather than SP itself. This represents a significant divergence from native Substance P, which preferentially activates NK1 receptors [9] [10].
The targeted modifications in asp(5,6)-mephe(8)- produce profound pharmacological effects through multiple mechanisms:
Receptor Subtype Selectivity Shift: The N-methylation at Phe⁸ significantly enhances binding affinity for NK3 receptors while reducing interaction with NK1 receptors. This modification exploits steric and conformational differences in the ligand-binding pockets between receptor subtypes. The NK3 receptor binding pocket accommodates the N-methyl group through hydrophobic interactions unavailable in NK1 receptors. Consequently, the analogue exhibits >100-fold selectivity for NK3 over NK1 receptors, effectively converting a Substance P fragment into an NKB-mimetic compound [9] [10].
Enhanced Metabolic Stability: Proteolytic degradation presents a major limitation for therapeutic neuropeptides. The N-methyl-Phe⁸ modification confers resistance to cleavage by endopeptidases and aminopeptidases that target aromatic amino acid residues. Additionally, the dual Asp substitutions replace two glutamine residues susceptible to glutaminyl cyclase conversion. These modifications collectively extend the plasma half-life compared to native tachykinin fragments, as evidenced by analogue stability in in vitro plasma assays [4] [8].
Altered Signaling Kinetics: Position 8 modifications influence the temporal dynamics of receptor activation and internalization. Studies of similar N-methylated analogues demonstrate prolonged receptor residence time and delayed dissociation kinetics compared to native peptides. This results in sustained intracellular signaling through Gq/11-mediated pathways, including prolonged calcium mobilization and inositol phosphate accumulation. The Asp substitutions may further modulate signaling by altering the pattern of receptor phosphorylation and β-arrestin recruitment [4] [8].
Table 2: Pharmacological Impact of Specific Amino Acid Modifications
Modification Position | Amino Acid Change | Primary Pharmacological Consequence | Molecular Mechanism |
---|---|---|---|
Phe⁸ | Phe → N-MePhe | Enhanced NK3 receptor selectivity | Steric complementarity with NK3 hydrophobic binding pocket |
Reduced susceptibility to aminopeptidases | Backbone N-methylation prevents proteolytic cleavage | ||
Gln⁵ | Gln → Asp | Increased hydrophilicity & negative charge | Altered electrostatic interactions with receptor surface |
Gln⁶ | Gln → Asp | Disruption of cyclization pathway | Prevention of pyroglutamate formation at position 5 |
C-terminus | CONH₂ (maintained) | Sustained receptor activation | Essential for high-affinity interaction with tachykinin receptors |
The functional significance of these modifications is evidenced by the analogue's ability to stimulate intracellular calcium mobilization in NK3 receptor-expressing cells with potency comparable to NKB. In neural systems, it activates the hypothalamic-pituitary-gonadal axis through specific stimulation of kisspeptin release from arcuate nucleus neurons, a physiological response characteristic of NK3 receptor activation but not NK1 stimulation. This specific activity profile makes it a valuable tool for studying reproductive neuroendocrinology without cross-activation of other tachykinin pathways [9] [10].
The development of asp(5,6)-mephe(8)- represents a milestone in the rational design of neuropeptide analogues, emerging from decades of tachykinin research:
Early Peptide Isolation and Characterization (1931-1970s): Substance P was first isolated from equine brain and intestine extracts in 1931 by Von Euler and Gaddum, who observed its potent hypotensive and smooth muscle contracting properties [8]. However, its amino acid sequence remained elusive until 1971, when Chang, Leeman, and Niall determined the undecapeptide structure. This breakthrough enabled synthetic production and the first structure-activity relationship (SAR) studies, revealing the critical importance of the C-terminal pentapeptide for biological activity [4] [8].
First-Generation Analogues (1980s): The discovery of multiple tachykinins (NKA, NKB) and their receptors in the 1980s drove development of receptor-selective ligands. Initial efforts focused on C-terminal fragments and alanine-scans, identifying Phe⁷, Phe⁸, and Gly⁹ as crucial residues. The observation that N-methylation of peptide bonds enhanced metabolic stability without eliminating bioactivity led to systematic exploration of backbone-modified analogues. Senktide (succinyl-[Asp⁶,MePhe⁸]-SP(6-11)) emerged as the first potent NK3-selective agonist, establishing the pharmacological template for future analogues [9] [10].
Rational Design Era (1990s-present): Advances in molecular biology revealing tachykinin receptor structures enabled structure-based design. Site-directed mutagenesis studies identified key receptor residues interacting with peptide ligands, guiding modifications to enhance selectivity. The asp(5,6)-mephe(8)- analogue represents this modern approach, incorporating strategic modifications at positions predicted to interact with NK3-specific receptor domains. The dual aspartate substitution addresses the instability of N-terminal glutamines in SP fragments, which undergo spontaneous cyclization to pyroglutamate—a modification altering receptor recognition properties [4] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7